3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one
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Overview
Description
3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is a heterocyclic compound containing a cyclopentane ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: Compounds with similar cyclopentane structures but different functional groups.
Imidazole derivatives: Compounds containing imidazole rings with various substituents.
Heterocyclic compounds: Other heterocyclic compounds with similar ring structures but different heteroatoms.
Uniqueness
3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one is unique due to its specific combination of a cyclopentane ring fused with an imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .
Biological Activity
3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its role as a JNK3 inhibitor and other therapeutic implications.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The imidazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
JNK3 Inhibition
Recent studies have highlighted the compound's efficacy as a JNK3 inhibitor. JNK3 (c-Jun N-terminal kinase 3) is implicated in neuronal apoptosis and has been targeted for therapeutic intervention in neurodegenerative diseases such as Alzheimer's.
- Inhibitory Potency : Compounds derived from the tetrahydrocyclopenta[d]imidazole scaffold exhibited remarkable inhibitory effects on JNK3 with IC50 values significantly lower than those of previously known inhibitors. For instance:
These values indicate a high level of potency, suggesting that these compounds could serve as promising leads for further development.
Neuroprotective Effects
In addition to inhibiting JNK3, certain derivatives of this compound demonstrated neuroprotective properties against amyloid beta-induced apoptosis in neuronal cells. This effect is crucial for potential applications in treating Alzheimer's disease, where amyloid beta accumulation leads to neuronal death .
Structure-Activity Relationship (SAR)
The structural modifications of the tetrahydrocyclopenta[d]imidazole scaffold have been explored to enhance its biological activity:
- Docking Studies : Molecular docking studies confirmed that the scaffold retains optimal interactions with the JNK3 active site, which is essential for its inhibitory action .
- Pharmacokinetic Properties : Compounds were evaluated for their blood-brain barrier (BBB) permeability and overall pharmacokinetic profiles, showing favorable characteristics that support their potential as CNS-active drugs .
Case Studies and Research Findings
Several research efforts have focused on synthesizing new derivatives of this compound to assess their biological activities:
- Synthesis and Evaluation : A series of tetrahydrocyclopenta[d]imidazole derivatives were synthesized and tested for their JNK3 inhibitory activity. The results indicated that specific substitutions on the imidazole ring significantly impacted their potency.
- In Vivo Studies : Preliminary in vivo studies demonstrated that selected compounds could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .
Summary Table of Biological Activities
Compound | IC50 (nM) | Activity Description | Notes |
---|---|---|---|
Compound 18c | 0.716 | JNK3 Inhibition | High selectivity for JNK3 |
Compound 19c | 0.564 | JNK3 Inhibition | Effective against amyloid beta-induced apoptosis |
Compound 22b | 0.379 | JNK3 Inhibition | Promising lead for drug development |
Compound 26c | 0.779 | JNK3 Inhibition | Potential neuroprotective effects |
Properties
CAS No. |
908333-99-3 |
---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-1H-cyclopenta[d]imidazol-2-one |
InChI |
InChI=1S/C6H8N2O/c9-6-7-4-2-1-3-5(4)8-6/h1-3H2,(H2,7,8,9) |
InChI Key |
KAGJDWXSWVELHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N2 |
Origin of Product |
United States |
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